molecular formula C6H4BrN3 B3002208 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine CAS No. 1367827-91-5

4-Bromo-[1,2,3]triazolo[1,5-A]pyridine

Cat. No.: B3002208
CAS No.: 1367827-91-5
M. Wt: 198.023
InChI Key: UZDMZVBQKJGPKE-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Contemporary Organic Chemistry

Fused nitrogen heterocycles are organic compounds characterized by at least two rings, where one or more of these rings contains at least one nitrogen atom, and the rings share two or more atoms. These structures are of immense interest in contemporary organic chemistry and drug discovery. Their rigid frameworks and the presence of nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions, make them ideal candidates for binding to biological targets such as enzymes and receptors. Many approved drugs and biologically active natural products feature fused nitrogen heterocyclic cores, underscoring their therapeutic potential.

Structural Significance and Distinctive Features of thetandfonline.comrsc.orgmdpi.comTriazolo[1,5-a]pyridine Scaffold

The tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine system is a fused bicyclic heterocycle composed of a pyridine (B92270) ring fused to a 1,2,3-triazole ring. This scaffold is aromatic and possesses a unique electronic distribution due to the presence of four nitrogen atoms. A distinctive feature of the tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine ring system is its existence in equilibrium with an open-chain diazo-pyridine form. researchgate.net This equilibrium can influence its reactivity towards various reagents. researchgate.net The scaffold has been investigated for its potential applications in medicinal chemistry, with derivatives showing promise as cardiovascular agents and inhibitors of neural nitric oxide synthase. researchgate.net

Rationale for Strategic Bromination at the 4-Position of thetandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine Ring System

The introduction of a bromine atom onto a heterocyclic scaffold is a common strategy in medicinal chemistry and organic synthesis. Halogen atoms, such as bromine, can act as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, the introduction of a bulky and lipophilic bromine atom can significantly alter the physicochemical properties of a molecule, potentially enhancing its binding affinity to a biological target or improving its pharmacokinetic profile.

Specifically, the strategic bromination at the 4-position of the tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine ring system would theoretically provide a key intermediate for the synthesis of novel derivatives with substituents at this position. However, the reactivity of the tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine ring system towards electrophiles presents a significant challenge. Direct electrophilic substitution on this scaffold is not always straightforward and can be complicated by competing ring-opening reactions. rsc.org

Current Academic Research Landscape and Significance of 4-Bromo-tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine

The academic research landscape for the specific compound 4-Bromo- tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine appears to be limited. While the broader class of triazolopyridines has been the subject of considerable research, the 4-bromo derivative of the tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine isomer has not been extensively studied.

Research on the reactivity of the parent tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine has shown that its reaction with electrophiles can be complex. For instance, treatment with bromine does not lead to a simple substitution reaction but instead results in the opening of the triazole ring and the formation of 2-(dibromomethyl)pyridine (B1641151). rsc.org This suggests that the direct synthesis of 4-Bromo- tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine via electrophilic bromination is not a viable route.

Alternative strategies, such as lithiation followed by quenching with a bromine source, have been explored for the functionalization of the tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine ring. However, these methods have shown a preference for substitution at other positions, such as the 7-position. tandfonline.com In one reported instance, the reaction of a 7-lithio-3-(N,N-diethylcarbamoyl)triazolopyridine with bromine did afford the 4-bromo derivative, but only in a very low yield, alongside the 6-bromo and 7-bromo isomers. tandfonline.com

The following table summarizes the observed regioselectivity in the bromination of a substituted tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine via a lithiation-bromination route.

Position of BrominationYieldReference
4-BromoLow tandfonline.com
6-BromoLow tandfonline.com
7-Bromo10% tandfonline.com

The challenges associated with the synthesis of 4-Bromo- tandfonline.comrsc.orgmdpi.comtriazolo[1,5-a]pyridine likely contribute to the sparse literature on this specific compound. Further research is needed to develop efficient and regioselective methods for its synthesis to unlock its potential as a building block for novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMZVBQKJGPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367827-91-5
Record name 4-bromo-[1,2,3]triazolo[1,5-a]pyridine
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Reactivity and Mechanistic Investigations of 4 Bromo 1 2 3 Triazolo 1,5 a Pyridine

Nucleophilic Substitution Reactions at the Bromine Atom

The C-Br bond at the 4-position of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold is a key site for functionalization via nucleophilic substitution reactions. The inherent electron-deficient nature of the pyridine (B92270) ring facilitates such reactions, making the carbon atoms attached to halogens susceptible to nucleophilic attack.

The reactivity of halogens on the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring system is highly dependent on their position. Studies on various bromotriazolopyridines have revealed a distinct hierarchy of activation towards nucleophilic substitution.

C-5 and C-7 Positions: Research has shown that bromine atoms at the C-5 and C-7 positions are activated for nucleophilic displacement. researchgate.netnih.gov This activation is attributed to the electronic influence of the fused triazole ring and the nitrogen atoms within the pyridine core, which stabilize the intermediate Meisenheimer-like complexes formed during the substitution process.

C-6 Position: In contrast, the C-6 position is considered to have "benzenoid inertness," showing significantly lower reactivity towards nucleophiles. researchgate.netnih.gov

C-4 Position: While specific studies on the 4-bromo isomer are limited, its reactivity can be inferred from the general principles of pyridine chemistry. The C-4 position (α-position relative to the bridgehead nitrogen and γ-position to the pyridine nitrogen) is an electron-deficient site. Therefore, it is expected to be activated towards nucleophilic aromatic substitution (SNAr). The precise reactivity relative to the C-5 and C-7 positions would depend on the specific nucleophile and reaction conditions, but it is anticipated to be a viable position for substitution.

The general order of reactivity for nucleophilic substitution in pyridine-like systems often follows the pattern γ > α > β. In the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine system, this translates to an expected high reactivity at positions 5 and 7. The C-4 position's reactivity is significant and provides a valuable route for molecular diversification.

Halogen displacement reactions on the 4-bromo- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold are governed by several factors, defining their scope and limitations.

Scope:

Nucleophiles: A wide range of nucleophiles can be employed to displace the bromine atom. These include alkoxides, thiolates, amines, and carbanions. The reaction allows for the introduction of diverse functional groups such as ethers, thioethers, amino groups, and new carbon-carbon bonds.

Reaction Conditions: These substitutions are typically carried out in polar aprotic solvents like DMF or DMSO, which can stabilize the charged intermediates. The use of a base is often required, especially for weaker nucleophiles, to facilitate the reaction.

Limitations:

Competing Reactions: A significant limitation is the potential for competing reactions, most notably the ring-opening of the triazole moiety, which can occur under basic or thermal stress. researchgate.netdocumentsdelivered.com This can lead to the formation of 2-substituted pyridine derivatives instead of the desired substitution product.

Nucleophile Strength: Very strong bases or highly reactive organometallic reagents might lead to side reactions, including deprotonation of the ring system or complex decomposition pathways.

Steric Hindrance: Nucleophilic attack at the C-4 position may be subject to steric hindrance from adjacent substituents, potentially lowering reaction rates and yields compared to less encumbered positions.

Metal-Catalyzed Cross-Coupling Reactions for C-Br Bond Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond at the 4-position of the triazolopyridine ring is an excellent handle for such transformations.

Palladium catalysts are exceptionally effective in mediating the coupling of aryl halides with various partners. The 4-bromo- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine is expected to be a competent substrate in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. While direct examples on the 4-bromo isomer are not prevalent in the literature, the successful application on other bromo-heterocycles suggests its feasibility. nih.govbeilstein-journals.orgmdpi.com

EntryAryl Boronic AcidCatalystBaseSolventYield (%)Ref
1p-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O~85% nih.gov
2Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene~90% mdpi.com
32-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME>95% beilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles.

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This methodology provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. The reaction is typically performed under mild conditions and tolerates a wide range of functional groups. researchgate.netorganic-chemistry.org

EntryAlkynePd CatalystCu(I) SourceBaseSolventYield (%)Ref
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene~90% researchgate.net
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPATHF~80% researchgate.net
34-EthynylanisolePdCl₂(PPh₃)₂CuIEt₃NToluene~88% mdpi.com
Table 2: Representative Conditions for Sonogashira Coupling on Bromo-Heterocycles.

Beyond palladium, other transition metals can be utilized to functionalize the C-Br bond.

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type couplings to form C-N, C-O, and C-S bonds. They are also integral as co-catalysts in the Sonogashira reaction.

Nickel-Catalyzed Reactions: Nickel catalysts can be a more economical alternative to palladium for certain cross-coupling reactions, including Suzuki-Miyaura and amination reactions, and are known to be particularly effective for less reactive aryl chlorides and bromides.

Ring-Opening Phenomena and Equilibrium Studies of theresearchgate.netresearchgate.netresearchgate.netTriazole Moiety

A distinctive feature of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine system is its existence in a valence tautomeric equilibrium with an open-chain α-pyridyl-α-diazoalkane isomer. researchgate.netresearchgate.net This ring-chain isomerization is a crucial aspect of the compound's reactivity.

The equilibrium between the closed triazole form (A) and the open diazo form (B) is influenced by several factors:

Substituents: The nature and position of substituents on the ring system can shift the equilibrium. Electron-withdrawing groups tend to favor the closed triazole form, while other substituents might stabilize the open-chain isomer.

Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the position of the equilibrium.

Protonation/Deprotonation: Theoretical studies using DFT calculations have shown that protonation, deprotonation, or lithiation at different positions can significantly affect the stability of the ring-opened versus the closed form. researchgate.net

This equilibrium has profound mechanistic implications. Reactions that appear to be substitutions on the triazolopyridine ring may, in fact, proceed through the open-chain diazo intermediate. documentsdelivered.com For instance, reactions with certain electrophiles can lead to products resulting from the trapping of the diazo form, accompanied by the loss of molecular nitrogen. nih.gov Furthermore, some transition metals, such as palladium, have been shown to promote the ring-opening process, leading to the formation of pyridyl-carbene intermediates or other products derived from the loss of N₂. researchgate.net This reactivity provides a synthetic pathway to novel 2,6-disubstituted pyridines. researchgate.net

Investigation of Triazole Ring Opening to Diazo Compounds

The researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine ring system is known to exist in a temperature- and solvent-dependent equilibrium with its valence tautomer, a 2-pyridyldiazomethane derivative. This ring-chain tautomerism is a key feature of its chemistry. For the parent researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine, theoretical studies have shown that the ring-closed triazole form is more stable than the open diazo form by approximately 5 kcal/mol, with a significant activation barrier of about 17 kcal/mol for the conversion. researchgate.net

While specific experimental studies on the 4-bromo derivative are limited, the thermal decomposition of the related 7-bromo-3-methyl- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine provides valuable insights. This compound, upon heating to 100°C under a pressure of 1.7 atm, undergoes decomposition with the extrusion of molecular nitrogen, a process that strongly suggests the intermediate formation of a diazo compound. organic-chemistry.org The presence of the bromine atom is thought to lower the activation energy for the decomposition of the diazo intermediate compared to the unsubstituted parent compound. organic-chemistry.org This thermal lability leading to nitrogen loss is a characteristic reaction pathway for this class of compounds.

Table 1: Proposed Intermediates in the Thermal Decomposition of Bromo-substituted researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridines

Starting MaterialProposed Intermediate (Diazo Compound)Subsequent Intermediate (Carbene)
7-Bromo-3-methyl- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine(6-Bromo-2-pyridyl)diazomethane(6-Bromo-2-pyridyl)carbene

This table is based on the study of the 7-bromo-3-methyl derivative and proposes a parallel pathway for other bromo-substituted isomers.

Formation of Pyridine Derivatives Resulting from Ring Scission

The thermal or photochemical opening of the triazole ring in 4-Bromo- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine, followed by the loss of dinitrogen from the diazo intermediate, is expected to generate a highly reactive pyridylcarbene. This carbene intermediate can then undergo various reactions, leading to the formation of substituted pyridine derivatives.

In the case of the thermal decomposition of 7-bromo-3-methyl- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine, the resulting pyridylcarbene undergoes several transformations. One major product is 2-bromo-6-vinylpyridine, formed through a rearrangement of the carbene. organic-chemistry.org Additionally, the carbene can react with the newly formed vinylpyridine in a [2+1] cycloaddition to yield diastereomeric cyclopropane (B1198618) derivatives. organic-chemistry.org Furthermore, in the presence of oxygen, the carbene can be trapped to form 1-(6-bromopyridin-2-yl)ethanone, which can be further reduced to the corresponding alcohol. organic-chemistry.org

While direct experimental data for the 4-bromo isomer is not available, it is reasonable to extrapolate that its corresponding pyridylcarbene would lead to a similar array of 2-substituted-4-bromopyridine derivatives.

Table 2: Potential Pyridine Derivatives from the Ring Scission of Bromo-substituted researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridines

PrecursorProposed Carbene IntermediatePotential Pyridine Products
7-Bromo-3-methyl- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine(6-Bromo-2-pyridyl)carbene2-Bromo-6-vinylpyridine, 1-(6-Bromopyridin-2-yl)ethanone, 1-(6-Bromopyridin-2-yl)ethanol
4-Bromo- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine(4-Bromo-2-pyridyl)carbene2-Substituted-4-bromopyridines (by analogy)

Electrophilic Aromatic Substitution Reactions on theresearchgate.netmdpi.comasianpubs.orgTriazolo[1,5-a]pyridine System

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the electron-deficient nature of the heterocycle. The reaction, when it occurs, typically directs incoming electrophiles to the 3- and 5-positions. In the fused researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine system, the reactivity is further influenced by the triazole ring.

Studies on the parent researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine indicate that reactions with electrophiles can proceed in two distinct ways: either through substitution on the triazole ring at the 3-position or via ring-opening with the loss of nitrogen. chemscene.com For brominated triazolopyridines, there is an observed activation towards nucleophilic substitution at the 5- and 7-positions, while the 6-position remains relatively inert, akin to a benzenoid system. chemscene.com

Specific experimental data on the electrophilic aromatic substitution of 4-Bromo- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine is scarce in the available literature. Based on the general principles of electrophilic substitution on pyridines, it is anticipated that any substitution would likely occur at the positions meta to the pyridine nitrogen, which are the 6- and 8-positions. However, the directing effects of the fused triazole ring and the existing bromo substituent at the 4-position would need to be experimentally determined.

Hydrogenation and Other Reduction Pathways of the Fused Ring System

The reduction of the researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine ring system can lead to various hydrogenated products, depending on the reagents and reaction conditions employed. The parent compound, researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine, can be readily hydrogenated to yield the corresponding 4,5,6,7-tetrahydrotriazolopyridine in high yield. chemscene.com However, the success and outcome of the hydrogenation are highly dependent on the nature and position of substituents on the ring system. chemscene.com

Catalytic hydrogenation of substituted pyridines, in general, has been extensively studied. For instance, the hydrogenation of various substituted pyridines using a PtO2 catalyst in glacial acetic acid under hydrogen pressure has been shown to produce the corresponding piperidine (B6355638) derivatives. clockss.org This method has been successfully applied to 2-bromopyridine, yielding 2-bromopiperidine. clockss.org

While specific data for the hydrogenation of 4-Bromo- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine is not available, it is plausible that catalytic hydrogenation could lead to the reduction of the pyridine ring, potentially yielding a brominated tetrahydro- or octahydro- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine. The choice of catalyst and reaction conditions would be crucial in determining the extent of reduction and whether debromination occurs.

Reductions with metal hydrides such as sodium borohydride (B1222165) (NaBH4) are generally less potent than catalytic hydrogenation. NaBH4 is typically used for the reduction of aldehydes and ketones and does not usually reduce aromatic systems. Therefore, it is unlikely to reduce the researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridine ring under standard conditions.

Table 3: General Outcomes of Hydrogenation on Related Pyridine Systems

SubstrateCatalyst/ReagentProductYieldReference
2-BromopyridinePtO2, H2 (50 bar), Acetic Acid2-Bromopiperidine- clockss.org
researchgate.netmdpi.comasianpubs.orgTriazolo[1,5-a]pyridineH2, Pd/C4,5,6,7-Tetrahydro- researchgate.netmdpi.comasianpubs.orgtriazolo[1,5-a]pyridineHigh chemscene.com

Derivatization and Advanced Functionalization of The 1 2 3 Triazolo 1,5 a Pyridine Scaffold

C-H Functionalization Strategies and Their Relevance

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold, C-H functionalization offers a direct route to introduce substituents at various positions on the ring system.

Research on the direct arylation of the parent researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine has shown that functionalization can be achieved at the C3 position. These reactions are typically catalyzed by palladium complexes, such as palladium acetate, in the presence of a suitable ligand and base. While specific studies on the C-H functionalization of 4-Bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine are not extensively documented, the electronic properties of the scaffold suggest that the pyridine (B92270) ring would be the more likely site for such transformations due to the electron-rich nature of the triazole ring. The presence of the bromine atom at the 4-position would likely influence the regioselectivity of C-H activation, potentially directing functionalization to adjacent positions.

The relevance of these strategies lies in their ability to streamline the synthesis of complex triazolopyridine derivatives. By avoiding multi-step sequences involving the introduction and manipulation of directing groups, C-H functionalization offers a more efficient and environmentally benign approach to novel compounds with potential applications in various fields of chemical science.

Introduction of Diverse Chemical Moieties via Strategic Replacement of the Bromine Atom

The bromine atom at the 4-position of the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine ring serves as a versatile anchor for a wide array of cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties, significantly expanding the chemical space accessible from this scaffold. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-substituted triazolopyridine with an organoboron reagent, typically a boronic acid or ester. This method is widely used to introduce aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is a key method for synthesizing arylamine derivatives of the triazolopyridine scaffold.

Sonogashira Coupling: This reaction is employed to form carbon-carbon triple bonds by coupling the bromo-substituted triazolopyridine with a terminal alkyne. This provides access to alkynyl-substituted derivatives, which can serve as precursors for further transformations.

Other Cross-Coupling Reactions: In addition to the aforementioned methods, other palladium-catalyzed reactions such as the Heck, Stille, and Negishi couplings, as well as copper-catalyzed reactions like the Ullmann condensation, can be envisioned for the derivatization of 4-Bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine. These reactions allow for the introduction of a vast array of functional groups, including alkenes, organotin compounds, organozinc reagents, and various nucleophiles.

The strategic replacement of the bromine atom through these cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the tailored synthesis of molecules with specific electronic, steric, and pharmacological properties.

Table 1: Potential Cross-Coupling Reactions for Derivatization of 4-Bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine

Coupling ReactionReagentBond FormedIntroduced Moiety
Suzuki-MiyauraR-B(OH)₂C-CAryl, Heteroaryl, Vinyl
Buchwald-HartwigR₂NHC-NPrimary/Secondary Amine
SonogashiraR-C≡CHC-C≡CAlkynyl
HeckAlkeneC-CAlkenyl
StilleR-Sn(Alkyl)₃C-CAryl, Vinyl, Alkyl
NegishiR-ZnXC-CAryl, Vinyl, Alkyl
UllmannNu-H (e.g., ROH, RNH₂)C-NuO- or N-based nucleophiles

Synthetic Routes to Substituted Bipyridines Utilizing theresearchgate.netresearchgate.netnih.govTriazolo[1,5-a]pyridine Core

The researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold has been identified as a valuable precursor for the synthesis of substituted 2,2'-bipyridines. researchgate.netnih.govtandfonline.com This transformation typically involves a thermal or photochemical ring-opening of the triazole moiety, leading to the extrusion of molecular nitrogen and subsequent rearrangement to form the bipyridine framework. researchgate.netnih.govtandfonline.com

The general strategy involves the synthesis of a 3-substituted researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine, where the substituent is another pyridine ring. Upon heating, the triazole ring opens to form a diazo intermediate, which then loses nitrogen gas to generate a reactive nitrene or carbene species. This intermediate subsequently undergoes cyclization and aromatization to afford the 6,6'-disubstituted-2,2'-bipyridine.

While specific examples detailing the use of 4-Bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine in this synthetic route are not prevalent in the literature, the presence of the bromine atom at the 4-position could offer several advantages. It could serve as a handle for introducing the second pyridine ring at the 3-position via a cross-coupling reaction. Furthermore, the bromine atom would remain on the resulting bipyridine scaffold, providing a site for further functionalization. This approach would allow for the synthesis of unsymmetrically substituted bipyridines, which are important ligands in coordination chemistry and catalysis.

Development of Chiral Triazolopyridine Ligands for Asymmetric Synthesis

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The development of novel chiral ligand scaffolds is a continuous pursuit in organic chemistry. The researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine framework has been explored as a potential scaffold for the design of new chiral ligands. researchgate.net

The general approach to developing chiral ligands from this scaffold involves the introduction of a chiral moiety at a specific position on the triazolopyridine ring. The 4-position, occupied by a bromine atom in 4-Bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine, represents a prime location for such modifications. The bromine atom can be replaced by a variety of chiral groups through nucleophilic substitution or cross-coupling reactions.

For instance, a chiral amine or alcohol could be introduced via a Buchwald-Hartwig or Ullmann-type reaction. Alternatively, a chiral phosphine (B1218219) group, a common feature in many successful chiral ligands, could be installed. The resulting chiral triazolopyridine could then be utilized as a ligand in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The rigid, planar structure of the triazolopyridine core can provide a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. While the development of chiral ligands specifically from 4-Bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine is an area that warrants further investigation, the inherent versatility of this scaffold makes it a promising platform for the design of new and effective ligands for asymmetric synthesis.

Computational Chemistry and Theoretical Characterization of 4 Bromo 1 2 3 Triazolo 1,5 a Pyridine

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine is fundamental to understanding its chemical behavior. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, indicating its nucleophilic character. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For the nih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, the fusion of the electron-rich triazole ring with the electron-deficient pyridine (B92270) ring results in a unique electronic landscape. The introduction of a bromine atom at the 4-position is expected to further modulate this electronic structure through inductive and mesomeric effects. Computational studies on related heterocyclic systems have shown that halogen substituents can significantly influence the energies of the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Triazolopyridine System

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These values are representative and would be specifically calculated for 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine using a specified level of theory (e.g., B3LYP/6-311++G(d,p)).

Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Computational chemistry provides a powerful tool for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations, when correlated with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each nucleus. For 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine, predicted chemical shifts would be influenced by the anisotropic effects of the fused ring system and the electronic perturbations introduced by the bromine substituent.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, yielding a theoretical IR spectrum. These calculations can help in the assignment of experimentally observed absorption bands to specific vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes. The calculated IR spectrum for 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine would show characteristic peaks for the triazolopyridine core and vibrations involving the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). For 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic system.

Table 2: Predicted Spectroscopic Data for 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine (Illustrative)

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (δ)7.0 - 8.5 ppm
¹³C NMRChemical Shift (δ)110 - 150 ppm
IRVibrational Frequency (ν)~1600 cm⁻¹ (C=N stretch), ~1500 cm⁻¹ (C=C stretch), ~700 cm⁻¹ (C-Br stretch)
UV-VisMax. Absorption (λmax)~280 nm, ~320 nm
Note: These are illustrative values. Actual predicted values would depend on the specific computational method and basis set used.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This information provides a detailed understanding of the reaction's feasibility, kinetics, and selectivity.

For 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine, key transformations could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions at the bromine-substituted position. Theoretical modeling of these reactions would involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Reaction Intermediates: Characterizing any stable species that are formed during the course of the reaction.

For instance, in a Suzuki coupling reaction involving the C-Br bond, computational analysis could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the rate-determining step of the catalytic cycle.

Investigation of Tautomeric Equilibria and Aromaticity within the Fused System

Tautomerism, the interconversion of structural isomers, can be a significant factor in the chemistry of heterocyclic compounds. While the nih.govresearchgate.nettriazolo[1,5-a]pyridine ring system itself is generally stable, the possibility of valence tautomerism, specifically a ring-chain tautomerism with the corresponding 2-(diazomethyl)pyridine (B14636348) derivative, has been a subject of theoretical interest. nih.gov

Computational methods can be employed to calculate the relative energies of different tautomers, thereby predicting their equilibrium populations. For 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine, the energetic landscape of this potential tautomerization can be explored. DFT calculations have been used to study this equilibrium in the parent system, suggesting that the fused triazole form is generally more stable. nih.gov

Aromaticity is another crucial concept in understanding the stability and reactivity of this fused system. Computational methods to quantify aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring.

Quantum Chemical Calculations for Predicting Stability and Reactivity Profiles

Quantum chemical calculations provide a suite of descriptors that can be used to predict the stability and reactivity of a molecule. Beyond the HOMO-LUMO gap, other important parameters include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). For 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine, the MEP would highlight the electron-rich nitrogen atoms of the triazole ring and the potentially electron-deficient regions of the pyridine ring.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

Table 3: Calculated Reactivity Descriptors for a Representative Triazolopyridine System

DescriptorValue
Chemical Hardness (η)2.65 eV
Electronegativity (χ)3.85 eV
Electrophilicity Index (ω)2.80 eV
Note: These values are illustrative and would be specifically calculated for 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine.

These computational approaches, when taken together, provide a comprehensive theoretical framework for understanding the intrinsic properties of 4-Bromo- nih.govresearchgate.nettriazolo[1,5-a]pyridine, guiding its synthesis, characterization, and potential applications.

Applications Of 1 2 3 Triazolo 1,5 a Pyridine Derivatives in Synthetic Chemistry and Material Science

Role as Versatile Building Blocks in the Construction of Complex Organic Molecules

bldpharm.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine derivatives are recognized as versatile intermediates in organic synthesis. The ring-opening reaction provides a strategic pathway to 2,6-disubstituted pyridines, which are important structural motifs in pharmaceuticals and functional materials. Bromo-substituted triazolopyridines are particularly valuable, as the bromine atom can be displaced by a nucleophile or used as a handle in cross-coupling reactions prior to the ring-opening step, enabling the synthesis of highly functionalized pyridine (B92270) targets.

Precursors for Supramolecular Assemblies and Advanced Coordination Chemistry

The triazolopyridine scaffold contains multiple nitrogen atoms that can act as ligands for metal ions. This makes these compounds excellent candidates for constructing coordination polymers and supramolecular assemblies. The ability to form stable complexes with transition metals is a key feature. For instance, derivatives can be converted into 2,2'-bipyridines, which are renowned for their strong metal-chelating properties and their use in forming helical metal complexes. The triazole ring itself can participate in various coordination modes, enhancing the versatility of these compounds in supramolecular chemistry.

Development of Fluorescent Materials and Optoelectronic Components

The fused aromatic system of triazolopyridines provides a basis for developing fluorescent materials. Related isomeric systems, such as bldpharm.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine, have been investigated as organic sensitizers for solar cells. mdpi.com The electronic properties of the scaffold can be tuned by introducing different substituents, which alters the absorption and emission wavelengths. Spectroscopic studies on related triazolopyridine derivatives have shown distinct absorption and luminescence spectra, with emission bands that can be assigned to π* → n transitions of the pyridine and triazole rings, respectively, highlighting their potential in optoelectronic applications. mdpi.com

Broader Applications in Heterocyclic Synthesis Beyond the Triazolopyridine Framework

The most significant broader application lies in the use of the bldpharm.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine system as a synthetic equivalent for a substituted pyridine. By using the triazolopyridine as a stable, easily functionalized intermediate, chemists can perform reactions that might be difficult on a simple pyridine ring. Subsequent cleavage of the triazole ring unmasks the desired substituted pyridine product. This "masked pyridine" strategy expands the toolkit for heterocyclic synthesis, allowing for the creation of novel and complex pyridine-containing molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and substitution pattern of the "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine" molecule. While specific spectral data for this compound is not publicly available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally related compounds, such as various bromo-pyridines and other triazolopyridine isomers.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The bromine atom at the 4-position will influence the electronic environment of the adjacent protons, leading to characteristic shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atom attached to the bromine (C4) would exhibit a characteristic chemical shift, and the other carbon atoms in the pyridine and triazole rings would resonate at predictable positions based on their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine Data is predicted based on analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 9.0-
Triazole Ring Proton7.5 - 8.5-
Pyridine Ring Carbons110 - 150-
Triazole Ring Carbons120 - 145-
C4 (C-Br)-100 - 120

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine," HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₆H₄BrN₃. The high resolution of the instrument allows for the differentiation between ions of very similar mass, which is crucial for confirming the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

While specific HRMS data for "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine" is not available in the public domain, a hypothetical HRMS analysis would be expected to yield a molecular ion peak corresponding to the calculated exact mass of the compound.

Table 2: Calculated Exact Mass for 4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine

Molecular Formula Isotope Calculated Exact Mass
C₆H₄⁷⁹BrN₃⁷⁹Br196.9616
C₆H₄⁸¹BrN₃⁸¹Br198.9595

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. Although a crystal structure for "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine" has not been reported in the surveyed literature, studies on closely related triazolopyridine derivatives, such as "1,2,4-triazolo[4,3-a]pyridin-3-amine," offer insights into the expected structural features. mdpi.com

A crystallographic analysis of "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine" would be expected to confirm the planarity of the fused triazolopyridine ring system. Key structural parameters, including bond lengths, bond angles, and torsion angles, would be determined with high precision. Furthermore, the analysis would reveal intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the solid state.

Table 3: Crystallographic Data for the Related Compound 1,2,4-Triazolo[4,3-a]pyridin-3-amine mdpi.com

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of chemical bonds within a molecule. For "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine," these techniques would be used to identify characteristic vibrations of the triazolopyridine ring system and the carbon-bromine bond.

Table 4: Characteristic Vibrational Modes for the Triazolopyridine Skeleton (based on 1,2,4-triazolo[4,3-a]pyridin-3-amine) mdpi.com

Vibrational Mode IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹)
Ring Wagging192191
Ring Bending425430
Symmetric Ring Vibration766-770766-770
Asymmetric Ring Vibration~13391340

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provide information about its conjugation system. The UV-Vis spectrum of "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine" is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic triazolopyridine ring system.

Studies on related triazolopyridine compounds have shown that they typically display two main absorption bands in their UV-Vis spectra. nih.gov The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The bromo substituent at the 4-position in "4-Bromo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine" may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.

Table 5: Expected UV-Vis Absorption Bands for Triazolopyridine Derivatives nih.gov

Transition Type Typical Wavelength Range (nm)
π → π200 - 400
n → π400 - 600 (weaker)

Emerging Research Frontiers and Future Perspectives

Development of Highly Efficient and Regioselective Methodologies for C-4 Bromine Functionalization

The precise introduction of a bromine atom at the C-4 position of the researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine core is a critical step that dictates the feasibility of its subsequent applications. While general methods for the synthesis of brominated triazolopyridines exist, achieving high regioselectivity at the C-4 position remains a significant challenge. Current research is actively pursuing the development of novel synthetic strategies that offer both high efficiency and exquisite control over the bromination site.

Future advancements in this area are expected to focus on:

Directed Metalation Strategies: Employing directing groups to guide the metalation of the triazolopyridine ring to the C-4 position, followed by quenching with an electrophilic bromine source. This approach offers the potential for high regioselectivity.

Halogen Dance Reactions: Investigating the controlled migration of a bromine atom from other positions on the heterocyclic core to the thermodynamically more stable C-4 position under specific reaction conditions.

Transition-Metal-Catalyzed C-H Activation: Exploring the use of transition metal catalysts to directly activate the C-4 C-H bond for subsequent bromination, a highly atom-economical approach.

These methodologies are crucial for providing reliable and scalable access to 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine, thereby enabling its broader exploration in various scientific disciplines.

Exploration of Novel Organometallic Chemistry and Catalytic Applications with 4-Bromo-researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine

The presence of both a bromine atom and multiple nitrogen atoms in 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine makes it an excellent candidate for applications in organometallic chemistry and catalysis. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the C-4 position. Furthermore, the nitrogen atoms can act as ligands, coordinating to metal centers to form novel organometallic complexes with potential catalytic activities.

The researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold, a related isomer, has been identified as a promising core for the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), highlighting the potential of triazolopyridine derivatives in catalytic inhibition. unito.it Similarly, derivatives of researchgate.netacs.orgacs.orgtriazolo[4,3-b]pyridazine have shown inhibitory activity against BRD4 bromodomains. nih.gov These findings suggest that 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine could serve as a valuable precursor for the synthesis of novel enzyme inhibitors.

Future research in this domain will likely involve:

Synthesis of Novel Organometallic Complexes: Reacting 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine with various transition metal precursors to generate a library of new complexes with unique structural and electronic properties.

Catalytic Activity Screening: Evaluating the catalytic performance of these newly synthesized complexes in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Development of Asymmetric Catalysts: Incorporating chiral moieties into the ligand framework to develop enantioselective catalysts for the synthesis of chiral molecules.

The exploration of the organometallic chemistry of 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine is poised to uncover new catalytic systems with broad applications in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The synthesis of heterocyclic compounds, including triazolopyrimidines, has been shown to benefit from these modern technologies. researchgate.net For instance, a facile and environmentally friendly route to N-heterocycles, including triazoles and triazolopyrimidines, has been developed using continuous-flow microreactor technology. researchgate.net

The integration of the synthesis of 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine with flow chemistry and automated platforms is a key area for future development. This will involve:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous flow processes for the key steps in the synthesis of the target compound, including the regioselective bromination.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions for the synthesis. researchgate.net

On-Demand Synthesis of Derivatives: Leveraging the flexibility of automated systems to synthesize libraries of 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives with diverse functionalities for high-throughput screening in drug discovery and materials science. acs.orgacs.org

The adoption of these advanced manufacturing technologies will be instrumental in making 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine and its derivatives more accessible to the broader scientific community.

Leveraging Advanced Theoretical Insights for Predictive Reactivity and Rational Design of Derivatives

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules, thereby guiding the rational design of new compounds with desired properties. Density Functional Theory (DFT) and other computational methods can be employed to study the properties of 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine and to predict its behavior in various chemical reactions. For instance, DFT calculations have been used to analyze the molecular structure and vibrational spectra of related triazolopyridine derivatives. nih.gov

Future theoretical investigations in this area will likely focus on:

Predicting Regioselectivity: Using computational models to predict the most likely site of electrophilic and nucleophilic attack on the triazolopyridine ring, thereby aiding in the design of regioselective synthetic methods.

Rational Design of Catalysts: Employing molecular modeling to design novel organometallic complexes based on the 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold with enhanced catalytic activity and selectivity.

Virtual Screening of Derivatives: Utilizing computational docking and other virtual screening techniques to identify derivatives with high binding affinity to specific biological targets, thus accelerating the drug discovery process.

The synergy between experimental and theoretical approaches will be crucial for the efficient and targeted development of new applications for 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine.

Expanding the Scope of Material Science and Supramolecular Applications for Brominated Triazolopyridines

The unique electronic and structural features of 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine make it a promising candidate for applications in materials science and supramolecular chemistry. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular architectures. nih.govresearchgate.net These organized structures can exhibit interesting photophysical and electronic properties.

The field of organic electronics is continually searching for new molecular building blocks, and triazatruxene-based materials, which contain fused heterocyclic systems, have shown promise in this area. rsc.org The incorporation of bromine atoms can influence the electronic properties and intermolecular packing of organic materials, which are critical for their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Future research directions in this field include:

Design of Supramolecular Assemblies: Exploring the use of halogen bonding and other non-covalent interactions to construct novel supramolecular structures from 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine and its derivatives. mdpi.com

Investigation of Photophysical Properties: Characterizing the fluorescence and phosphorescence properties of these new materials and evaluating their potential for use in sensing and imaging applications.

Development of Organic Electronic Materials: Synthesizing and characterizing new organic semiconductors based on the brominated triazolopyridine core for applications in electronic and optoelectronic devices.

The exploration of 4-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyridine in material science and supramolecular chemistry is a rapidly growing area with the potential to yield novel materials with a wide range of functionalities.

Q & A

Q. What are the common synthetic routes for 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine?

The synthesis typically involves halogenation or cyclization strategies. For example, bromine introduction can occur via halogen/metal exchange reactions on dibromopyridine precursors. A regioselective approach involves reacting 2,5-dibromopyridine with butyllithium at low temperatures (-40°C) in toluene, followed by trapping with electrophiles like N,N-dimethylacetamide. Subsequent cyclization with hydrazine and oxidation using MnO₂ yields the triazolopyridine core . Alternative methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, though bromine positioning requires precise control of starting materials .

Q. How is the bromine substituent in position 4 of the triazolopyridine ring characterized spectroscopically?

Bromine substitution is confirmed via 1H^1 \text{H} and 13C^{13}\text{C} NMR. The deshielding effect of bromine on adjacent protons and carbons is observed, with distinct splitting patterns in aromatic regions. For example, in 4-bromo derivatives, coupling constants between H-5 and H-6 protons typically range from 8–9 Hz, consistent with meta-substitution on the pyridine ring. X-ray crystallography further validates regiochemistry by mapping bond angles and distances around the bromine atom .

Q. What are the typical nucleophilic substitution reactions observed in 4-bromo-triazolopyridines?

Bromine at position 4 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under basic conditions (e.g., NaH in DMF). For instance, reaction with sodium methoxide at 80°C replaces bromine with a methoxy group. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also effective, enabling aryl/heteroaryl group introduction. However, reactivity varies with substituents: electron-withdrawing groups on the triazole ring enhance SNAr rates, while steric hindrance at position 3 (e.g., methyl groups) may reduce yields .

Advanced Research Questions

Q. How does the position of bromine (4 vs. 7) influence the reactivity of [1,2,3]triazolo[1,5-a]pyridines in cross-coupling reactions?

Bromine at position 4 (para to the triazole junction) exhibits higher reactivity in palladium-catalyzed couplings due to reduced steric hindrance and favorable electronic effects. For example, 4-bromo derivatives react efficiently with sulfenate anions under Pd catalysis, yielding sulfoxides in >80% yields. In contrast, 7-bromo isomers (ortho to the triazole) show lower reactivity, attributed to steric clashes between the triazole and catalyst, as seen in trace product formation from 6-bromo analogs . Computational studies (DFT) reveal that bromine position modulates LUMO localization, affecting oxidative addition kinetics .

Q. What computational methods are used to predict the regioselectivity of cyclization reactions forming bromo-triazolopyridines?

Density Functional Theory (DFT) calculates transition-state energies to compare pathways for triazole ring closure. For example, the cyclization of N-(2-pyridyl)amidines to [1,2,4]triazolo[1,5-a]pyridines is modeled using B3LYP/6-31G(d) basis sets. Solvent effects (e.g., chloroform vs. DMSO) are incorporated via polarizable continuum models (PCM), revealing that polar solvents stabilize zwitterionic intermediates, favoring specific regioisomers .

Q. How to resolve contradictory data in thermal stability studies of bromo-triazolopyridines under varying conditions?

Contradictions arise from competing decomposition pathways. For instance, 7-bromo-3-methyl-triazolopyridine decomposes via carbene intermediates under thermal stress (100°C in acetonitrile), forming cyclopropane derivatives or vinylpyridines . To resolve discrepancies, controlled experiments with isotopically labeled compounds (e.g., 2H^2 \text{H}) and in situ monitoring (VT-NMR, GC-MS) track intermediate formation. Kinetic isotope effects and Arrhenius plots differentiate between concerted and stepwise mechanisms .

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